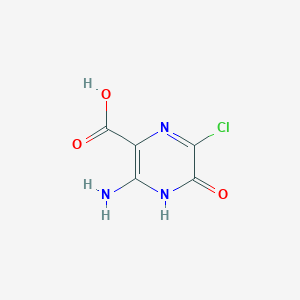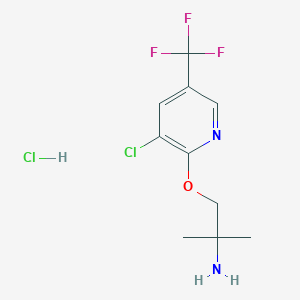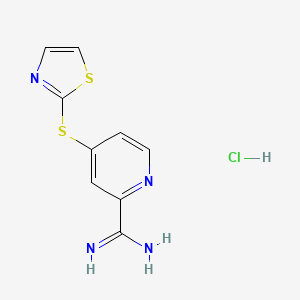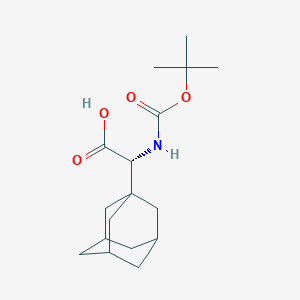
(R)-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid: is a complex organic compound characterized by its adamantane core structure. This compound is notable for its unique steric properties and is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid typically involves the following steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Amino Acid Derivatization:
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrochloric acid or other strong acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of steric effects in organic reactions.
Biology:
- Investigated for its potential as a drug delivery agent due to its stability and ability to traverse biological membranes.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid derivative that can further interact with biological targets.
類似化合物との比較
®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-Aminoacetic Acid: Lacks the tert-butoxycarbonyl group, leading to different reactivity and stability.
®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Methoxycarbonyl)Amino)Acetic Acid: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its solubility and reactivity.
Uniqueness:
- The presence of the tert-butoxycarbonyl group in ®-2-((3R,5R,7R)-Adamantan-1-Yl)-2-((Tert-Butoxycarbonyl)Amino)Acetic Acid provides enhanced stability and protection to the amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
(2R)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-RQYMUSGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
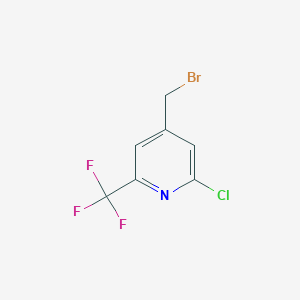
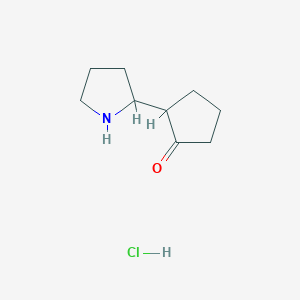
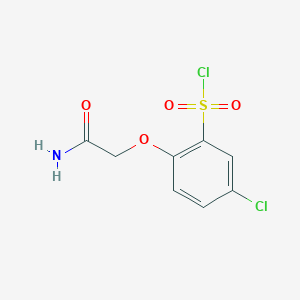
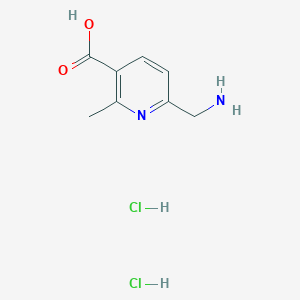

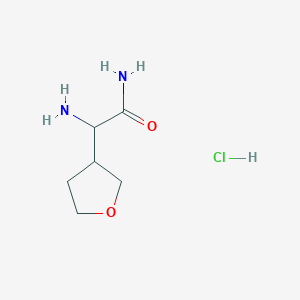
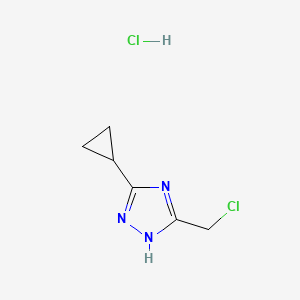
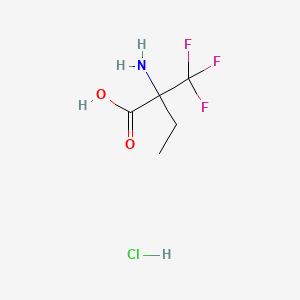
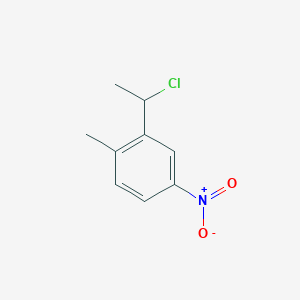
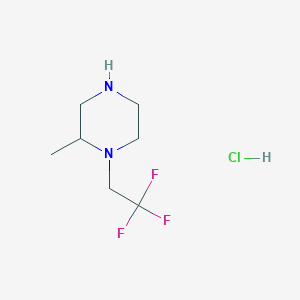
![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
